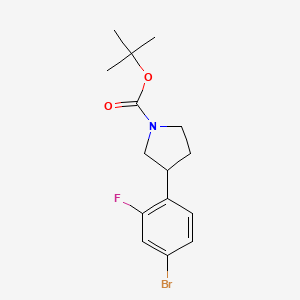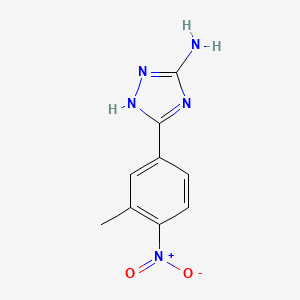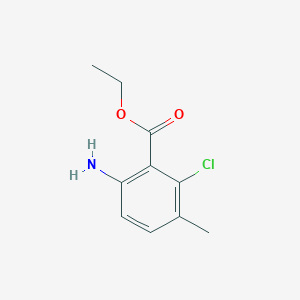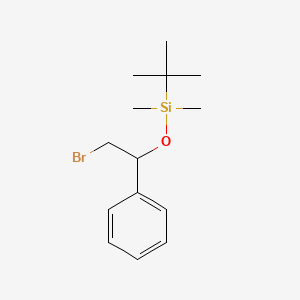
1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and pyrrolidine.
Formation of Intermediate: The 4-bromo-2-fluoroaniline is first reacted with a suitable reagent to introduce the Boc protecting group, forming 1-Boc-4-bromo-2-fluoroaniline.
Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under appropriate conditions to form the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include organometallic reagents and halogen exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Wirkmechanismus
The mechanism of action of 1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group and the halogen atoms influences its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and the biological context.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-2-(4-bromo-2-fluorophenyl)pyrrolidine: This compound has a similar structure but differs in the position of the substituents on the pyrrolidine ring.
1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H19BrFNO2 |
|---|---|
Molekulargewicht |
344.22 g/mol |
IUPAC-Name |
tert-butyl 3-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(16)8-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
VANLVLLFHOHRGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)
![3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13664957.png)




![4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)
![4-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13664991.png)

![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)



![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)
